N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide
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Overview
Description
N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound, featuring methoxybenzyl and methoxyphenoxy groups attached to a pyridazinyl benzamide core, suggests potential for interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl core: Starting with a suitable pyridazine precursor, such as 3-chloropyridazine, which undergoes nucleophilic substitution with 4-methoxyphenol to introduce the methoxyphenoxy group.
Benzamide formation: The intermediate product is then reacted with 4-methoxybenzylamine under appropriate conditions to form the benzamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that favor the desired reaction pathway.
Temperature and Pressure: Control of temperature and pressure to optimize reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially forming hydroxyl or carbonyl groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, potentially converting carbonyl groups to alcohols.
Substitution: Replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide would depend on its specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-[6-(4-methoxyphenoxy)pyridazin-3-yl]benzamide: can be compared with other benzamide derivatives, such as:
Uniqueness
The presence of methoxy groups in this compound may confer unique electronic and steric properties, potentially affecting its reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1226443-52-2 |
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Molecular Formula |
C22H15ClN4O3S |
Molecular Weight |
450.9 |
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H15ClN4O3S/c1-13-4-2-3-5-16(13)27-21(28)19-17(10-11-31-19)26(22(27)29)12-18-24-20(25-30-18)14-6-8-15(23)9-7-14/h2-11H,12H2,1H3 |
InChI Key |
UMDHBGHROAQGHP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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